Tert-butylcyclohexane

Conformational analysis Steric effects Cyclohexane stereochemistry

Tert-Butylcyclohexane (CAS 3178-22-1, C₁₀H₂₀) is a monosubstituted cycloalkane derivative characterized by a bulky tert-butyl group attached to the cyclohexane ring. This substitution alters several fundamental physical properties relative to unsubstituted cyclohexane: melting point decreases from ~6.5°C for cyclohexane to -41°C for tert-butylcyclohexane; boiling point increases from 80.7°C to 167–171°C; density shifts from 0.779 g/mL to 0.831 g/mL at 25°C; and flash point is lowered to 42°C (108°F).

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 3178-22-1
Cat. No. B1196954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butylcyclohexane
CAS3178-22-1
Synonymst-butylcyclohexane
tert-butylcyclohexane
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCCCC1
InChIInChI=1S/C10H20/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
InChIKeyXTVMZZBLCLWBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butylcyclohexane (CAS 3178-22-1) Physical Properties and Class Position vs Cyclohexane


Tert-Butylcyclohexane (CAS 3178-22-1, C₁₀H₂₀) is a monosubstituted cycloalkane derivative characterized by a bulky tert-butyl group attached to the cyclohexane ring [1]. This substitution alters several fundamental physical properties relative to unsubstituted cyclohexane: melting point decreases from ~6.5°C for cyclohexane to -41°C for tert-butylcyclohexane; boiling point increases from 80.7°C to 167–171°C; density shifts from 0.779 g/mL to 0.831 g/mL at 25°C; and flash point is lowered to 42°C (108°F) [2]. The compound is a colorless, transparent liquid, insoluble in water, with vapor pressure of 5 mmHg at 37.7°C and refractive index of 1.447 [1][2]. As an alkyl-substituted cyclohexane, it serves as a non-polar inert hydrocarbon with conformational properties distinct from both cyclohexane and aromatic analogs such as tert-butylbenzene .

Why Tert-Butylcyclohexane Cannot Be Substituted with Cyclohexane or Smaller Alkylcyclohexanes


Substituting tert-butylcyclohexane with cyclohexane, methylcyclohexane, or other smaller alkylcyclohexanes is not feasible in applications where conformational behavior, steric profile, or site-selectivity patterns govern outcomes. The tert-butyl group is a conformational anchor: its extreme steric bulk (A-value calculated at 4.7 kcal mol⁻¹) locks the cyclohexane ring into a single chair conformation with the substituent in the equatorial position, whereas smaller substituents permit chair-chair interconversion and populate axial conformations to varying extents [1][2]. This conformational locking directly affects molecular recognition, spectroscopic behavior, and regiochemical outcomes in C-H functionalization reactions [3][4]. In radical alkylation photocatalysis, tert-butylcyclohexane and methylcyclohexane yield exclusively 3- and 4-substituted cyclohexyl adducts, but the underlying steric constraints differ; in HAT-based C-H oxidations, site-selectivity progressively shifts from C-1 toward C-3/C-4 as substituent bulk increases from methyl to ethyl to isopropyl to tert-butyl [5][6]. These differences mean that substituting a smaller alkylcyclohexane for tert-butylcyclohexane will alter product distribution, conformational equilibrium, or solvent-cage behavior, undermining experimental reproducibility and procurement rationale.

Tert-Butylcyclohexane Comparative Quantitative Evidence: Conformation, Selectivity, and Application-Relevant Performance


Conformational Locking: Tert-Butylcyclohexane A-Value vs Methyl, Ethyl, and Isopropyl Substituents

The tert-butyl group imposes the strongest conformational bias among common alkyl substituents on cyclohexane. The A-value (free energy difference between axial and equatorial conformations) for tert-butylcyclohexane was calculated to be 4.7 kcal mol⁻¹ (19.7 kJ mol⁻¹) using the Schleyer force field [1]. This value substantially exceeds experimental ΔH° values for smaller alkyl substituents determined at 157 K: methyl (1.76 ± 0.10 kcal/mol), ethyl (1.54 ± 0.12 kcal/mol), and isopropyl (1.40 ± 0.15 kcal/mol) [2]. The magnitude of this A-value indicates that tert-butylcyclohexane exists in essentially one conformation (equatorial chair) at ambient temperatures, whereas smaller alkylcyclohexanes undergo rapid chair-chair interconversion and retain measurable axial populations.

Conformational analysis Steric effects Cyclohexane stereochemistry

C-H Oxidation Regioselectivity: Tert-Butylcyclohexane vs Smaller Alkylcyclohexanes

In hydrogen atom transfer (HAT) reactions with the cumyloxyl radical, tert-butylcyclohexane exhibits a distinct site-selectivity profile compared to smaller alkylcyclohexanes. With increasing substituent steric bulk from methyl to tert-butyl, the relative importance of HAT from C-1 decreases, with site-selectivity progressively shifting to C-3 and C-4 [1]. This trend is attributed to torsional effects and steric shielding of the tertiary C-1 position. In manganese-catalyzed enantioselective C-H oxidation with H₂O₂, tert-butylcyclohexane yields ketones resulting from oxidation at C3 and C4 methylenic sites with K3/K4 ≈ 2 regioselectivity and 64% ee enantioselectivity at C3 [2].

C-H functionalization Hydrogen atom transfer Site-selectivity

Photocatalytic Alkylation: Tert-Butylcyclohexane vs Methylcyclohexane as Radical Precursors

In tetrabutylammonium decatungstate (TBADT) photocatalyzed radical alkylation of electrophilic alkenes, tert-butylcyclohexane and methylcyclohexane were directly compared as alkane radical precursors [1]. Both substrates yield exclusively 3- and 4-substituted cyclohexyl adducts, with no significant functionalization at other positions. The statistically corrected ratio for positions 3 and 4 ranges from 1.1 to 1.35 for all trapping products, indicating modest but consistent regioselectivity that originates from steric hindrance during the initial hydrogen abstraction step [1]. The decatungstate photocatalyst operates efficiently at low concentrations (0.002 M, 2 mol%) and allows simple work-up procedures [1].

Photocatalysis C-H activation Radical alkylation

NMR Solvent Performance: Tert-Butylcyclohexane vs Cyclohexane in Hydrogen Bonding Studies

Tert-butylcyclohexane has been directly evaluated against cyclohexane as an inert solvent for NMR studies of hydrogen bonding [1]. On account of its physical properties, tert-butylcyclohexane exhibits distinct advantages over cyclohexane in this application [1]. The extent of hydrogen bond formation is larger in tert-butylcyclohexane than in cyclohexane, a result attributed to differences in the solvent cage effect between the two solvents [1]. No quantitative hydrogen-bonding extent values are provided in the abstract, limiting this evidence to a qualitative head-to-head comparison.

NMR spectroscopy Hydrogen bonding Inert solvents

Toxicological Profile: Tert-Butylcyclohexane Renal Effects vs Isopropylcyclohexane

Tert-butylcyclohexane was identified as one of the first examples of a branched alkyl group attached to a hydrocarbon ring capable of producing renal damage at the corticomedullary junction of male Fischer-344 rats [1]. A metabolic study identified seven urinary metabolites, including trans-4-t-butylcyclohexanol, 2c-hydroxy-4t-t-butylcyclohexanol, and 2-methyl-2-cyclohexylpropanoic acid [1]. This nephrotoxicity is consistent with hydrocarbon-induced hyaline droplet nephropathy mediated by alpha-2u-globulin in male rats [1]. A similar study on isopropylcyclohexane reported nephrotoxic effects in male Fischer 344 rats, establishing a class-level toxicological concern for branched alkylcyclohexanes [2].

Nephrotoxicity Hydrocarbon toxicology Alpha-2u-globulin nephropathy

Fuel Performance: Tert-Butylcyclohexane Octane Number

The octane number of tert-butylcyclohexane has been measured and reported in a 1943 study on alkylcyclohexane fuel properties [1]. The 20% blending octane number of 1,4-di-tert-butylcyclohexane (a structurally related compound) was measured at 113, but the octane number for mono-tert-butylcyclohexane was not explicitly provided in the abstract [1]. Some secondary sources indicate that tert-butylcyclohexane has been used or proposed for diesel cetane number improvement, though this claim lacks primary citation support [2].

Fuel additives Octane rating Hydrocarbon blending

Validated Application Scenarios for Tert-Butylcyclohexane Based on Quantitative Evidence


Conformational Probes and Stereochemical Reference Standards

Tert-butylcyclohexane, with a calculated A-value of 4.7 kcal mol⁻¹, exists in a single equatorial chair conformation at ambient temperatures, making it a definitive conformational reference for cyclohexane stereochemical studies [1]. This property enables its use as an internal standard in low-temperature NMR experiments, in chromatographic analysis as a non-polar reference compound, and as a model substrate for computational conformational analysis method validation [2]. Researchers requiring a hydrocarbon with predictable, invariant molecular shape for stereochemical investigations should select tert-butylcyclohexane over conformationally mobile alkylcyclohexanes such as methylcyclohexane or ethylcyclohexane.

Photocatalytic C-H Alkylation Method Development

In tetrabutylammonium decatungstate photocatalyzed radical alkylation reactions, tert-butylcyclohexane serves as an alkane radical precursor that yields exclusively 3- and 4-substituted cyclohexyl adducts with electrophilic alkenes [1]. The statistically corrected C3:C4 activation ratio of 1.1–1.35, driven by steric hindrance during hydrogen abstraction, provides a predictable selectivity pattern suitable for method development and substrate scope evaluation [1]. The conformational rigidity of tert-butylcyclohexane may also simplify stereochemical analysis of reaction products. For laboratories developing C-H activation methodologies, tert-butylcyclohexane offers a more sterically defined substrate than methylcyclohexane.

NMR Spectroscopy of Hydrogen-Bonded Systems

Tert-butylcyclohexane has been identified as an advantageous inert solvent for NMR studies of hydrogen bonding, with a demonstrated larger extent of hydrogen bond formation compared to cyclohexane [1]. This difference, attributed to solvent cage effects, suggests that tert-butylcyclohexane may enhance NMR sensitivity for hydrogen-bonding investigations. While quantitative performance metrics are not fully elaborated in the accessible literature, laboratories currently using cyclohexane for such studies may consider tert-butylcyclohexane as an alternative that could provide improved signal characteristics, subject to system-specific validation [1].

C-H Oxidation Regioselectivity Studies

Tert-butylcyclohexane exhibits a distinctive C-H oxidation regioselectivity profile, with hydrogen atom transfer from the tertiary C-1 position substantially reduced relative to methylcyclohexane and site-selectivity shifted toward C-3 and C-4 methylenic positions [1]. In manganese-catalyzed enantioselective oxidation with H₂O₂, tert-butylcyclohexane yields ketones from C3 and C4 oxidation with K3/K4 ≈ 2 regioselectivity and 64% ee at C3 [2]. This selectivity pattern makes tert-butylcyclohexane a valuable substrate for investigating how steric bulk influences C-H functionalization outcomes and for validating computational models of HAT site-selectivity in substituted cyclohexanes.

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